molecular formula C12H15N3OS B2389089 N'-(4,6-dimethylbenzo[d]thiazol-2-yl)propionohydrazide CAS No. 851987-37-6

N'-(4,6-dimethylbenzo[d]thiazol-2-yl)propionohydrazide

Cat. No.: B2389089
CAS No.: 851987-37-6
M. Wt: 249.33
InChI Key: YVFPYDOQPYAYNZ-UHFFFAOYSA-N
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Description

This compound, with the molecular formula C12H15N3OS and a molecular weight of 249.33, is known for its unique structural properties and potential biological activities.

Biochemical Analysis

Biochemical Properties

The biochemical properties of N’-(4,6-dimethylbenzo[d]thiazol-2-yl)propionohydrazide are largely determined by its interactions with various biomolecules. For instance, it has been found to interact with DNA, playing a significant role in governing the type of interaction with DNA . This interaction can lead to DNA cleavage, which is a crucial process in many biological reactions .

Cellular Effects

N’-(4,6-dimethylbenzo[d]thiazol-2-yl)propionohydrazide has been shown to have significant effects on various types of cells. For example, it has been found to have antiproliferative activity in yeast and human tumor cells in culture . This compound influences cell function by inflicting DNA damage, which can lead to cell death mainly by apoptosis .

Molecular Mechanism

The molecular mechanism of action of N’-(4,6-dimethylbenzo[d]thiazol-2-yl)propionohydrazide involves its interaction with DNA. It has a higher propensity for inflicting DNA damage, which is related to its higher binding affinity to DNA . This interaction can lead to changes in gene expression, which can ultimately influence various cellular processes .

Temporal Effects in Laboratory Settings

It has been observed that this compound has a DNA cleavage efficiency at the cellular level .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4,6-dimethylbenzo[d]thiazol-2-yl)propionohydrazide typically involves the reaction of 4,6-dimethylbenzo[d]thiazole-2-carbohydrazide with propionic acid or its derivatives under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for N’-(4,6-dimethylbenzo[d]thiazol-2-yl)propionohydrazide are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity of the compound. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-(4,6-dimethylbenzo[d]thiazol-2-yl)propionohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: It can be reduced to form hydrazine derivatives or other reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or other oxygen-containing derivatives, while reduction may produce hydrazine derivatives. Substitution reactions can result in a wide range of substituted products, depending on the nucleophiles used.

Scientific Research Applications

N’-(4,6-dimethylbenzo[d]thiazol-2-yl)propionohydrazide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Medicine: It is being explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other industrial chemicals

Comparison with Similar Compounds

Similar Compounds

    2,6-Dibromo-4-(6-methylbenzo[d]thiazol-2-yl)aniline: This compound shares a similar benzothiazole core structure but differs in its substituents and functional groups.

    N-4-(naphtha[1,2-d]thiazol-2-yl) semicarbazides: These compounds also contain a thiazole ring and have been studied for their biological activities.

Uniqueness

N’-(4,6-dimethylbenzo[d]thiazol-2-yl)propionohydrazide is unique due to its specific structural features, such as the presence of both a benzothiazole ring and a propionohydrazide moiety. These features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.

Properties

IUPAC Name

N'-(4,6-dimethyl-1,3-benzothiazol-2-yl)propanehydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3OS/c1-4-10(16)14-15-12-13-11-8(3)5-7(2)6-9(11)17-12/h5-6H,4H2,1-3H3,(H,13,15)(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVFPYDOQPYAYNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NNC1=NC2=C(C=C(C=C2S1)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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